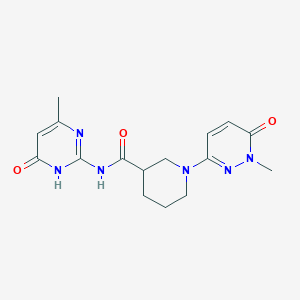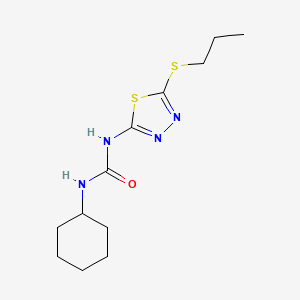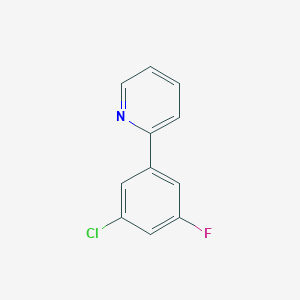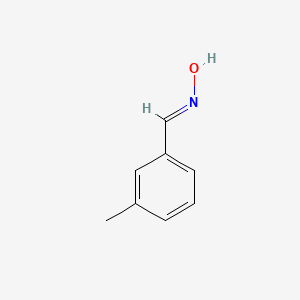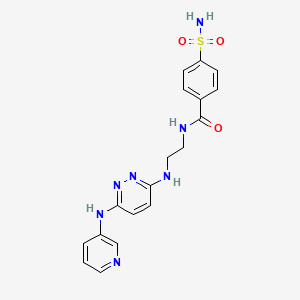
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the formation of the cyclopentanecarboxamide moiety. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophen rings, along with the cyclopentanecarboxamide group. The hydroxyethyl group would likely be attached to one of the carbon atoms in the furan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiophen rings, both of which are aromatic and thus relatively stable. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of the atoms could all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with furan and thiophene moieties have demonstrated promising antibacterial properties. For example, a study synthesized novel pyrazoline analogues containing furan and thiophene rings, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Rani, Yusuf, & Khan, 2012).
Synthesis and Organic Chemistry
The photooxygenation of 2-thiophenyl-substituted furans has been explored for the synthesis of γ-hydroxybutenolides, indicating a novel approach to constructing complex molecules with potential applications in organic synthesis and materials science (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Antiplasmodial Activities
Research into N-acylated furazan-3-amines, a structural class related to the query compound, has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This demonstrates the potential of furan and thiophene derivatives in developing new antimalarial treatments (Hermann et al., 2021).
Biomass Conversion and Catalysis
The catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the role of furan derivatives in sustainable chemistry and the production of bio-based chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).
Antiprotozoal Activity
Studies on compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, such as 2,5-bis(4-guanylphenyl)furans, have shown significant antiprotozoal activity, particularly against Trypanosoma species, suggesting potential applications in treating protozoal infections (Das & Boykin, 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-13(12-5-8-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-9-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVAVXVHSRLIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)
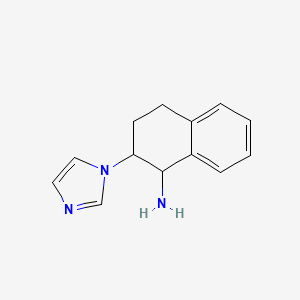
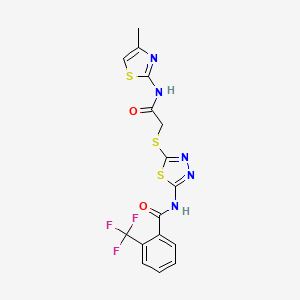
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)
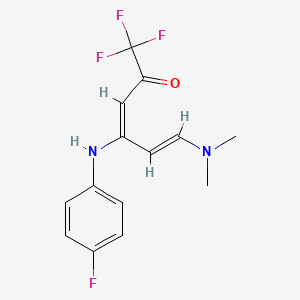
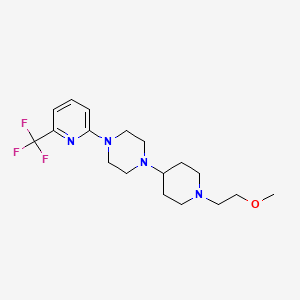
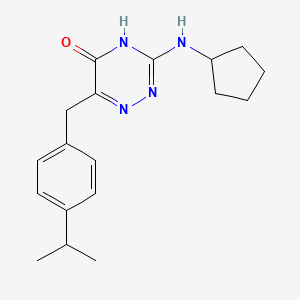
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)
